![molecular formula C23H23NO6 B2509681 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637747-02-5](/img/structure/B2509681.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

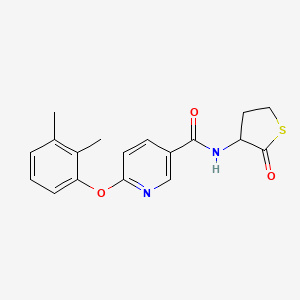

The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate" is a complex molecule that appears to be related to various synthesized derivatives of 2,3-dihydrobenzo[1,4]dioxine and chromen-4-one structures. These types of compounds are of interest due to their potential biological activities and their structural complexity which allows for a variety of chemical interactions and reactions.

Synthesis Analysis

The synthesis of related compounds involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized from 2-prop-2-ynyloxyphenols through a reaction that shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-oxo-2H-chromen-4-yl 4-methylbenzoate, shows that the chromen-2-one ring system can have varying dihedral angles with its side chains, indicating flexibility in the molecular conformation. This flexibility can influence the compound's interactions with other molecules and its overall chemical behavior .

Chemical Reactions Analysis

The interactions of polycyclic aromatic hydrocarbons, which are structurally related to the compound , with specific binding sites in biological systems have been studied. For example, indolo[3,2-b]carbazoles and their derivatives have been shown to inhibit specific binding of 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver cytosol. The affinity for these binding sites can be significantly altered by the substitution of different atoms or groups on the compound, affecting its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using computational methods such as Hartree-Fock and Density Functional Theory. These studies include calculations of structural parameters, vibrational frequencies, conformational properties, natural bond orbital analysis, atomic charge analysis, and thermodynamic properties. The results from these theoretical investigations generally agree with experimental data, providing insights into the behavior of these molecules under various conditions .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Research on related compounds, such as derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine, has shown innovative synthetic routes utilizing tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. These methodologies allow for the stereoselective synthesis of complex molecules, potentially opening new avenues for the synthesis of the specified compound and its analogs (Gabriele et al., 2006). Another study highlights the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, demonstrating the potential for efficient and environmentally friendly synthetic strategies (Hazeri et al., 2014).

Pharmacological Applications

The antioxidant properties of coumarin derivatives have been studied, indicating that specific structural modifications can lead to significant bioactivities. For instance, a derivative featuring a dioxin-ethanol medium demonstrated high antioxidant activities, comparable to vitamin C in certain assays, suggesting potential therapeutic applications of related compounds (Abd-Almonuim et al., 2020). Another study on microwave-assisted cyclization under mildly basic conditions for the synthesis of benzo[c]chromen-6-ones and their analogues further supports the feasibility of generating structurally diverse compounds with potential pharmacological relevance (Dao et al., 2018).

Chemical Properties and Characterization

Theoretical investigations have provided insights into the structural, spectroscopic, electronic, and thermodynamic properties of related compounds, laying the groundwork for understanding the behavior of complex molecules under various conditions. Such studies are crucial for predicting reactivity, stability, and potential applications in various fields, including drug development and materials science (Kara et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-5-14-10-16-19(12-18(14)30-23(26)24(3)4)29-13(2)21(22(16)25)15-6-7-17-20(11-15)28-9-8-27-17/h6-7,10-12H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHXUFGXMNIZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)N(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)

![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)

![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)